Lenalidomide-PEG3-iodine: A Technical Guide for Drug Development Professionals
Lenalidomide-PEG3-iodine: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Properties, Synthesis, and Application of Lenalidomide-PEG3-iodine in Proteolysis Targeting Chimeras (PROTACs).
Introduction
Lenalidomide-PEG3-iodine is a synthetic E3 ligase ligand-linker conjugate that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the well-characterized immunomodulatory drug (IMiD) lenalidomide (B1683929), which effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] The lenalidomide moiety is connected to a three-unit polyethylene (B3416737) glycol (PEG) linker that terminates with an iodine atom, providing a reactive handle for conjugation to a target protein ligand.[1][2] The resulting PROTACs are heterobifunctional molecules designed to induce the ubiquitination and subsequent proteasomal degradation of specific proteins of interest, offering a powerful strategy for therapeutic intervention. This guide provides a comprehensive overview of the technical aspects of Lenalidomide-PEG3-iodine, including its synthesis, its application in the generation of PROTACs, and detailed experimental protocols for their biological evaluation.
Core Properties of Lenalidomide-PEG3-iodine
| Property | Value | Reference |
| Chemical Formula | C19H23IN2O6 | [3] |
| Molecular Weight | 502.3 g/mol | [3] |
| Appearance | Solid | [4] |
| CAS Number | 2738934-13-7 | [2][3] |
| Function | E3 Ligase Ligand-Linker Conjugate | [1][2] |
Synthesis of Lenalidomide-PEG3-iodine and a Derivative PROTAC (SJF620)
The synthesis of a PROTAC using a Lenalidomide-PEG3-iodine precursor involves a multi-step process. The following protocols are based on the synthesis of the Bruton's Tyrosine Kinase (BTK) degrader, SJF620, as described by Jaime-Figueroa et al.[5]
Experimental Protocol: Synthesis of the Lenalidomide-PEG3-iodine Intermediate
This protocol describes the synthesis of an iodo-intermediate analogous to Lenalidomide-PEG3-iodine.
Materials:
-
5-hydroxy-isoindolinone
-
Cesium carbonate (Cs2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 5-hydroxy-isoindolinone in DMF, add cesium carbonate.
-
Add 1,2-bis(2-iodoethoxy)ethane to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the iodo-compound.
Experimental Protocol: Synthesis of BTK PROTAC SJF620
This protocol details the coupling of the iodo-intermediate with a BTK inhibitor warhead and subsequent cyclization.
Materials:
-
Lenalidomide-PEG3-iodine intermediate
-
BTK inhibitor warhead with a reactive amine
-
Triethylamine (B128534) (Et3N)
-
Dimethylformamide (DMF)
-
Bovine Serum Albumin (BSA)
-
Acetonitrile (MeCN)
-
Acid catalyst
Procedure:
-
Dissolve the Lenalidomide-PEG3-iodine intermediate and the BTK inhibitor warhead in DMF.
-
Add triethylamine to the mixture and stir at room temperature to facilitate the condensation reaction.
-
Monitor the reaction by LC-MS. Upon completion, work up the reaction to isolate the uncycled intermediate.
-
For the final cyclization step, dissolve the intermediate in acetonitrile.
-
Add BSA and reflux the mixture. An acid catalyst can also be used for the cyclization.
-
Monitor the reaction until completion.
-
Purify the final PROTAC, SJF620, using an appropriate chromatographic method.
Biological Evaluation of PROTACs Derived from Lenalidomide-PEG3-iodine
The biological activity of PROTACs synthesized using Lenalidomide-PEG3-iodine is primarily assessed by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[6]
Quantitative Data for the BTK PROTAC SJF620
| Parameter | Cell Line | Value | Reference |
| DC50 | NAMALWA | 7.9 nM | [2][4] |
| Dmax | NAMALWA | >95% | [4] |
| Half-life (t1/2) in mice (1 mg/kg, i.v.) | N/A | 1.64 h | [7] |
Experimental Protocol: Western Blot for Protein Degradation
This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.[6]
Materials:
-
Target-expressing cell line (e.g., NAMALWA for BTK)
-
PROTAC of interest (e.g., SJF620)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BTK)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Experimental Protocol: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
PROTAC-treated and control cell lysates (prepared with a proteasome inhibitor like MG132)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads or agarose
-
Primary antibody against ubiquitin for Western blotting
Procedure:
-
Immunoprecipitation:
-
Incubate cell lysates with the anti-target protein antibody.
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding.
-
-
Western Blot for Ubiquitin:
-
Elute the protein from the beads and run on an SDS-PAGE gel.
-
Perform a Western blot as described above, using a primary antibody against ubiquitin.
-
A ladder of high-molecular-weight bands in the PROTAC-treated sample indicates polyubiquitination of the target protein.
-
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs derived from Lenalidomide-PEG3-iodine involves hijacking the CRL4^CRBN E3 ligase complex to induce target protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western blot analysis.
Conclusion
Lenalidomide-PEG3-iodine is a valuable and versatile tool for the development of potent and selective PROTACs. Its well-defined structure, incorporating a high-affinity CRBN ligand and a flexible PEG linker with a reactive iodine, facilitates the rational design and synthesis of novel protein degraders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this key building block in their targeted protein degradation programs. The continued exploration of PROTACs derived from Lenalidomide-PEG3-iodine holds significant promise for the development of new therapeutics against a wide range of challenging disease targets.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ååç© Lenalidomide-PEG3-iodine_åå·¥ç¾ç§ [chembk.com]
- 4. SJF620 | BTK PROTAC | Probechem Biochemicals [probechem.com]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
